molecular formula C17H18O3 B8393860 4-Benzyloxy-2-ethyl-3-methylbenzoic acid

4-Benzyloxy-2-ethyl-3-methylbenzoic acid

Cat. No.: B8393860
M. Wt: 270.32 g/mol
InChI Key: FSAHMNKMAJKOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-ethyl-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a benzyloxy group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound combines hydrophobic substituents (ethyl, methyl, and benzyloxy) with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The benzyloxy group acts as a protective moiety for hydroxyl groups, which can be selectively removed under hydrogenolytic conditions . Its structural complexity necessitates regioselective synthesis strategies to avoid isomerization or side reactions .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-ethyl-3-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H18O3/c1-3-14-12(2)16(10-9-15(14)17(18)19)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,18,19)

InChI Key

FSAHMNKMAJKOCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-benzyloxy-2-ethyl-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Solubility (Predicted) Key Applications/Reactivity Synthesis Challenges
4-Benzyloxy-2-ethyl-3-methylbenzoic acid Not reported 4-OBn, 2-Et, 3-Me C₁₇H₁₈O₃ 282.33 g/mol Low (hydrophobic) Intermediate for drug synthesis Regioselective alkylation required
4-Benzyloxy-3-ethoxybenzoic acid 52009-57-1 4-OBn, 3-OEt C₁₆H₁₆O₄ 272.29 g/mol Moderate Prodrug development Competition between ethoxy and benzyloxy introduction
4-Hydroxy-3-methylbenzoic acid 499-76-3 4-OH, 3-Me C₈H₈O₃ 152.15 g/mol High (polar) Antimicrobial agents No protection needed
4-Benzyloxy-3-methoxybenzoic acid 1486-53-9 4-OBn, 3-OMe C₁₅H₁₄O₄ 258.27 g/mol Low Polymer additives Methoxy group limits reactivity
4-(Benzyloxy)-2,6-difluorophenylboronic acid Not reported 4-OBn, 2-F, 6-F C₁₃H₁₁BF₂O₂ 264.04 g/mol Moderate Suzuki coupling reactions Fluorine-directed regiochemistry

Key Findings:

Substituent Effects on Acidity :

  • The carboxylic acid group in 4-benzyloxy-2-ethyl-3-methylbenzoic acid is less acidic (higher pKa) compared to unsubstituted benzoic acid due to electron-donating effects of the ethyl, methyl, and benzyloxy groups. In contrast, 4-hydroxy-3-methylbenzoic acid (pKa ~4.5) is more acidic due to the hydroxyl group’s electron-withdrawing resonance effects .

Synthetic Strategies :

  • The synthesis of 4-benzyloxy-2-ethyl-3-methylbenzoic acid likely involves alkylation of a pre-substituted anthranilic acid derivative, as seen in analogous routes for 4-benzyloxy-3-phenethoxybenzaldehyde (using Cs₂CO₃ in DMF) . Competing alkylation at multiple positions is a challenge, necessitating careful control of reaction conditions .

Solubility and Reactivity :

  • The benzyloxy group confers lipophilicity, reducing aqueous solubility compared to hydroxy- or methoxy-substituted analogs. This property makes it suitable for lipid-based formulations or as a prodrug precursor .

Applications in Drug Discovery :

  • Benzyloxy-protected derivatives are often used to mask hydroxyl groups in active pharmaceutical ingredients (APIs). For example, 4-benzyloxy-3-ethoxybenzoic acid (CAS 52009-57-1) serves as a scaffold for anti-inflammatory agents .

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